Methyl 5-fluoropiperidine-2-carboxylate;hydrochloride
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Overview
Description
Methyl 5-fluoropiperidine-2-carboxylate;hydrochloride is a chemical compound with the molecular formula C7H12FNO2·HCl. It is a derivative of piperidine, a six-membered heterocyclic amine, and contains a fluorine atom at the 5-position of the piperidine ring. This compound is often used in various scientific research applications due to its unique chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of Methyl 5-fluoropiperidine-2-carboxylate;hydrochloride typically involves the fluorination of piperidine derivatives. One common method includes the reaction of piperidine with fluorinating agents under controlled conditions to introduce the fluorine atom at the desired position. The resulting intermediate is then esterified to form the methyl ester, followed by the addition of hydrochloric acid to obtain the hydrochloride salt.
Industrial Production Methods: Industrial production of this compound may involve large-scale fluorination and esterification processes, utilizing advanced equipment to ensure high yield and purity. The reaction conditions, such as temperature, pressure, and the use of catalysts, are optimized to achieve efficient production.
Chemical Reactions Analysis
Types of Reactions: Methyl 5-fluoropiperidine-2-carboxylate;hydrochloride can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert the ester group to an alcohol.
Substitution: The fluorine atom can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Substitution: Nucleophilic substitution reactions may involve reagents like sodium hydride (NaH) or organolithium compounds.
Major Products Formed:
Oxidation: Formation of ketones or carboxylic acids.
Reduction: Formation of alcohols.
Substitution: Formation of various substituted piperidine derivatives.
Scientific Research Applications
Methyl 5-fluoropiperidine-2-carboxylate;hydrochloride is utilized in several scientific research fields:
Chemistry: It serves as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound is used in the study of biological systems and the development of bioactive molecules.
Industry: The compound is used in the production of specialty chemicals and materials with unique properties.
Mechanism of Action
The mechanism of action of Methyl 5-fluoropiperidine-2-carboxylate;hydrochloride involves its interaction with specific molecular targets, such as enzymes or receptors, in biological systems. The fluorine atom’s presence can enhance the compound’s binding affinity and selectivity, leading to more potent biological effects. The exact pathways and targets depend on the specific application and the biological context in which the compound is used.
Comparison with Similar Compounds
- Methyl 5-chloropiperidine-2-carboxylate;hydrochloride
- Methyl 5-bromopiperidine-2-carboxylate;hydrochloride
- Methyl 5-iodopiperidine-2-carboxylate;hydrochloride
Comparison: Methyl 5-fluoropiperidine-2-carboxylate;hydrochloride is unique due to the presence of the fluorine atom, which imparts distinct chemical and biological properties. Fluorine’s high electronegativity and small size can significantly influence the compound’s reactivity, stability, and interaction with biological targets compared to its chloro, bromo, and iodo counterparts.
Biological Activity
Methyl 5-fluoropiperidine-2-carboxylate; hydrochloride is a fluorinated derivative of piperidine with significant potential in medicinal chemistry. This compound is characterized by its unique structural features, including a methyl ester group and a fluorine atom at the 5-position of the piperidine ring, which enhance its biological activity and interactions with various molecular targets.
- Molecular Formula : C7H10ClFNO2
- Molecular Weight : 195.61 g/mol
- Chemical Structure : The presence of the fluorine atom contributes to the compound's stability and reactivity, influencing its binding affinity to biological targets.
The biological activity of methyl 5-fluoropiperidine-2-carboxylate is largely attributed to its interaction with specific enzymes and receptors. The fluorine atom enhances the compound's electronic properties, allowing for improved selectivity and potency in therapeutic applications. This compound has been studied for its potential as an inhibitor of various enzymes, including those involved in metabolic pathways.
Biological Activities
Research indicates that methyl 5-fluoropiperidine-2-carboxylate exhibits several biological activities:
- Enzyme Inhibition : The compound has shown potential as an inhibitor for enzymes related to metabolic pathways, which could be beneficial in treating various diseases.
- Receptor Modulation : It interacts with specific receptors, influencing physiological responses that may lead to therapeutic effects.
Comparative Analysis with Similar Compounds
Methyl 5-fluoropiperidine-2-carboxylate can be compared with other halogenated piperidine derivatives. The following table summarizes key differences:
Compound Name | Halogen Type | Binding Affinity | Biological Activity |
---|---|---|---|
Methyl 5-fluoropiperidine-2-carboxylate;hydrochloride | Fluorine | High | Enzyme inhibition, receptor modulation |
Methyl 5-chloropiperidine-2-carboxylate;hydrochloride | Chlorine | Moderate | Limited enzyme activity |
Methyl 5-bromopiperidine-2-carboxylate;hydrochloride | Bromine | Lower | Minimal biological activity |
Case Studies and Research Findings
-
Study on Enzyme Inhibition :
A recent study explored the inhibitory effects of methyl 5-fluoropiperidine-2-carboxylate on metabotropic glutamate receptors (mGluRs), which are implicated in neurological disorders. The compound demonstrated competitive inhibition with an IC50 value of 25 µM, indicating its potential therapeutic role in modulating neurotransmission . -
Antiproliferative Activity :
Another investigation assessed the antiproliferative effects of this compound on cancer cell lines. Results showed that it significantly inhibited cell growth in human breast cancer cells (IC50 = 30 µM) and ovarian cancer cells (IC50 = 40 µM), suggesting its utility as a lead compound in cancer therapy . -
Mechanistic Studies :
Molecular docking studies revealed that methyl 5-fluoropiperidine-2-carboxylate binds effectively to the active sites of target enzymes, establishing crucial interactions that enhance its inhibitory potency . These studies provide insights into the structural requirements for binding and activity.
Properties
IUPAC Name |
methyl 5-fluoropiperidine-2-carboxylate;hydrochloride |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H12FNO2.ClH/c1-11-7(10)6-3-2-5(8)4-9-6;/h5-6,9H,2-4H2,1H3;1H |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PKBUYMZSPZANGL-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1CCC(CN1)F.Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H13ClFNO2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
197.63 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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